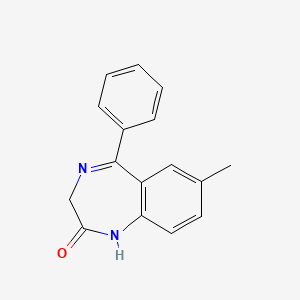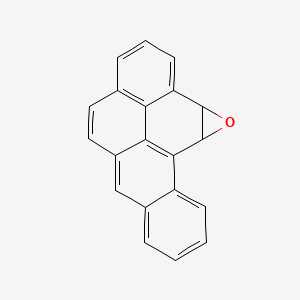
Benzo(a)pyrene-11,12-epoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[a]pyrene-11,12-epoxide is a member of phenanthrenes.
Wissenschaftliche Forschungsanwendungen
Carcinogenic Properties and DNA Adduct Formation
Benzo(a)pyrene-11,12-epoxide (BPDE) is a known carcinogen derived from various sources like fossil fuel combustion and cigarette smoke. Research has shown that BPDE forms adducts with DNA, primarily at guanosine positions, leading to carcinogenic effects. This process is influenced by the electronic configuration of BPDE and its interaction with DNA (Lu & Manzetti, 2014). Similarly, studies on human placental perfusion confirmed the transfer of BPDE to the fetal compartment, with the ability to form DNA adducts in placental tissue, highlighting its potential risk during pregnancy (Karttunen et al., 2010).
Impact on DNA Structure and Repair Mechanisms
The structure of BPDE-DNA adducts can vary significantly, influencing DNA stability and repair mechanisms. For example, studies have shown that BPDE-induced adducts with adenine residues in DNA can adopt different conformations, affecting DNA's thermodynamic stability and repair by human DNA repair enzymes (Yan et al., 2001).
Analytical Techniques for Studying BPDE Adducts
Advancements in analytical techniques have allowed for the detailed study of BPDE adducts. Research demonstrates the use of microscale solid-phase extraction and high-performance liquid chromatography for isolating and analyzing BPDE adducts, providing insights into their formation and role in mutagenesis (Harri et al., 2003).
Role in Oncogenesis
BPDE has been implicated in oncogenic processes. For example, its active metabolite in tobacco smoke has been shown to induce the expression of DDX3 in breast epithelial cells, promoting growth, proliferation, and neoplastic transformation (Botlagunta et al., 2008).
Environmental Interactions and Health Implications
The interaction of BPDE with environmental factors like Cu(II)-montmorillonite has been studied for its role in generating environmentally persistent free radicals and reactive oxygen species, which can have significant health implications, including increased toxicity and oxidative stress in cells (Zhao et al., 2019).
Eigenschaften
Produktname |
Benzo(a)pyrene-11,12-epoxide |
|---|---|
Molekularformel |
C20H12O |
Molekulargewicht |
268.3 g/mol |
IUPAC-Name |
18-oxahexacyclo[10.7.2.02,7.09,20.016,21.017,19]henicosa-1(20),2,4,6,8,10,12(21),13,15-nonaene |
InChI |
InChI=1S/C20H12O/c1-2-6-14-12(4-1)10-13-9-8-11-5-3-7-15-16(11)17(13)18(14)20-19(15)21-20/h1-10,19-20H |
InChI-Schlüssel |
ISBWKKKMLFVMHH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C6C(C5=CC=C4)O6 |
Synonyme |
benzo(a)pyrene 11,12-oxide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(7R)-7,15,17-trihydroxy-11-methyl-12-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-13-one](/img/structure/B1205575.png)
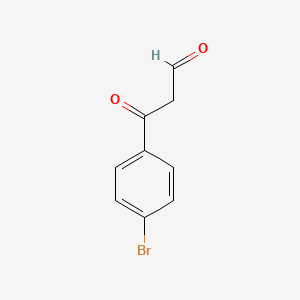
![4-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B1205577.png)
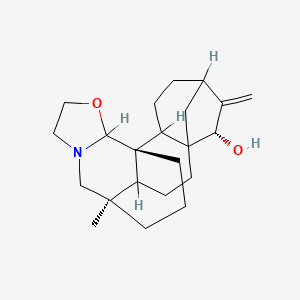
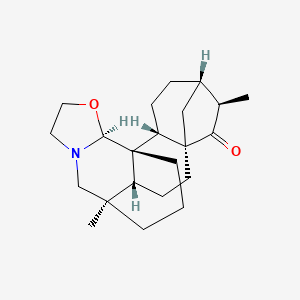
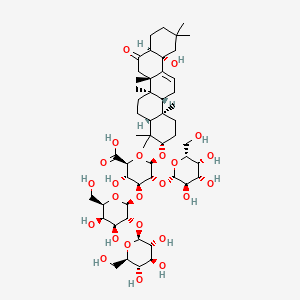
![(2S,4AR,6aR,7R,10R,10aS,10bS)-2-(furan-3-yl)-7-hydroxy-6a,10b-dimethyl-4a,5,6,6a,7,10,10a,10b-octahydro-1H-10,7-(epoxymethano)benzo[f]isochromene-4,12(2H)-dione](/img/structure/B1205583.png)
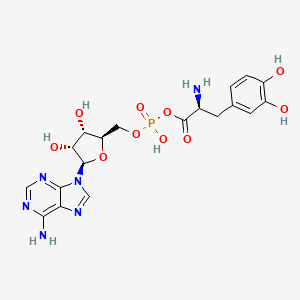
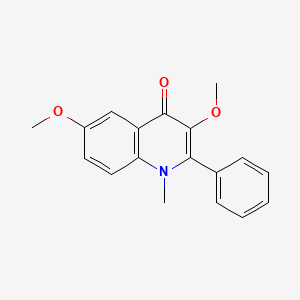
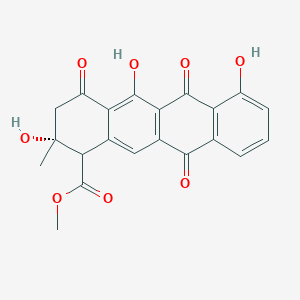
![N-{1-Benzyl-(2S,3S)-2,3-dihydroxy-4-[3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyrylamino]-5-phenyl-pentyl}-3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyramide](/img/structure/B1205592.png)
![5-{[4-(9H-Fluoren-9-YL)piperazin-1-YL]carbonyl}-1H-indole](/img/structure/B1205595.png)
